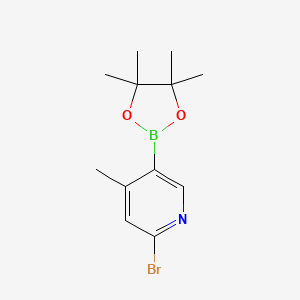

2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C12H18BNO3 . It is used in various chemical reactions and has been mentioned in the context of antibacterial agent research .

Chemical Reactions Analysis

The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole”, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .Physical and Chemical Properties Analysis

The compound “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” has a molecular weight of 289.99 . It is a solid at room temperature and should be stored in an inert atmosphere, under -20°C .Scientific Research Applications

Structural and Chemical Analysis

- 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its regioisomer are examined for structural differences and chemical reactivity. Differences are observed in the orientation of the dioxaborolane ring relative to the pyridine ring and bond angles of the BO(2) group. These structural features are crucial in understanding the compound's stability and reactivity, including the distribution of HOMO and LUMO which correspond to differences observed during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Crystallographic and Conformational Analysis

- The title compound is confirmed by spectroscopy techniques and crystallographic analysis, revealing the importance of the dioxaborolane ring in molecular structure and stability. Density Functional Theory (DFT) calculations align with X-ray diffraction values, highlighting the compound's physicochemical properties and potential applications in various research fields. The molecular electrostatic potential and frontier molecular orbitals are investigated, revealing insights into the compound's reactivity and interaction with other molecules (Huang et al., 2021).

Synthesis and Material Applications

- The compound is involved in the synthesis of heterodifunctional polyfluorenes, playing a crucial role in adjusting molecular weights and obtaining products with specific properties, such as stable nanoparticles with bright fluorescence emission. This illustrates its significance in material science and its potential in creating advanced materials with tailored properties (Fischer et al., 2013).

Ligand Synthesis and Color Tuning

- The compound is crucial in synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, playing a vital role in color tuning. This demonstrates its application in the synthesis of compounds with specific photophysical properties, potentially useful in various industries such as organic light-emitting devices or biological labeling (Stagni et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a palladium catalyst . This process is known as transmetalation .

Biochemical Pathways

The compound’s interaction with its targets primarily affects the SM cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic esters, in general, are known for their stability, which can impact their bioavailability .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity in SM cross-coupling reactions can be affected by the presence of a palladium catalyst . Additionally, the compound’s stability can be influenced by exposure to air and moisture .

Properties

IUPAC Name |

2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGRCOYIOORTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694439 |

Source

|

| Record name | 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-23-7 |

Source

|

| Record name | Pyridine, 2-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.